3-Bromo-2-chloro-5-methoxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrClO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
YZYUPAAUAIKLDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Chloro 5 Methoxybenzoic Acid
Retrosynthetic Disconnections and Strategic Planning for Target Compound Construction
Retrosynthetic analysis of 3-bromo-2-chloro-5-methoxybenzoic acid reveals several potential synthetic routes. The primary disconnections involve the carbon-halogen and carbon-carbon bonds, leading back to simpler, more readily available precursors.
A logical approach is to disconnect the C-Br and C-Cl bonds, suggesting a synthesis based on the sequential electrophilic halogenation of a 5-methoxybenzoic acid precursor. The order of these halogenation steps is critical for achieving the desired 2,3,5-substitution pattern, governed by the directing effects of the substituents present at each stage.
Alternatively, a disconnection strategy can focus on the introduction of the carboxyl group late in the synthesis. This could involve the oxidation of a corresponding toluene (B28343) derivative, such as 3-bromo-2-chloro-5-methoxytoluene. nih.gov Another powerful strategy involves transforming a different functional group into one of the desired substituents. For instance, the chloro or bromo group could be introduced via a Sandmeyer reaction from a corresponding aniline (B41778) (amino) precursor. epo.orgthieme-connect.com This approach is particularly useful if the required aniline is easily accessible and allows for precise placement of the halogen.
These retrosynthetic pathways form the basis for planning either linear or convergent syntheses, where the choice of strategy depends on the availability of starting materials, reaction yields, and the need to control isomer formation.
Direct Halogenation Approaches for Aromatic Ring Functionalization
Direct halogenation is a fundamental method for functionalizing aromatic rings. The success of this approach for synthesizing this compound hinges on the choice of halogenating agents and the ability to control the position of substitution on the substituted benzoic acid ring.
Electrophilic bromination introduces a bromine atom onto the aromatic ring. For substrates like benzoic acid derivatives, which can be deactivated, potent brominating systems are often required. Common reagents and strategies include:
N-Bromosuccinimide (NBS): NBS is a versatile and widely used source of electrophilic bromine. It is often used in conjunction with a strong acid catalyst, such as sulfuric acid, to enhance its electrophilicity. google.com This system is effective for brominating deactivated rings. thieme-connect.comresearchgate.net Mandelic acid has also been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org
Dibromohydantoin: 1,3-Dibromo-5,5-dimethylhydantoin is another effective brominating agent, often used in similar contexts to NBS. epo.org
Molecular Bromine (Br₂) with a Lewis Acid: The classic method for aromatic bromination involves reacting the substrate with molecular bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.comyoutube.comlibretexts.org The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the aromatic ring. wikipedia.orgmasterorganicchemistry.com
| Reagent | Typical Conditions/Catalyst | Reference |
|---|---|---|
| N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) | google.com |
| 1,3-Dibromo-5,5-dimethylhydantoin | Acidic Media | epo.org |
| Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | libretexts.org |
Similar to bromination, electrophilic chlorination introduces a chlorine atom. However, controlling the reactivity of chlorine can be challenging.
N-Chlorosuccinimide (NCS): NCS serves as an electrophilic chlorine source and is often used for the chlorination of aromatic rings, particularly in the presence of an acid catalyst. researchgate.net
Chlorine Gas (Cl₂) with a Lewis Acid: The reaction of an aromatic ring with chlorine gas requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a potent electrophile. libretexts.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
Sandmeyer Reaction: While not a direct electrophilic substitution, the Sandmeyer reaction is a crucial method for introducing a chlorine atom with high regioselectivity. It involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst. thieme-connect.comresearchgate.net This method avoids issues with controlling electrophilic attack on a complexly substituted ring.
It is important to note that reagents like thionyl chloride (SOCl₂) are primarily used to convert carboxylic acids into acyl chlorides and are not employed for direct electrophilic chlorination of the aromatic ring. researchgate.net
| Reagent/Method | Typical Conditions/Catalyst | Reference |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Acidic Media | researchgate.net |
| Chlorine (Cl₂) | Iron(III) Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) | wikipedia.org |
| Sandmeyer Reaction (from Ar-NH₂) | 1. NaNO₂, HCl 2. Copper(I) Chloride (CuCl) | thieme-connect.com |
The final substitution pattern is determined by the directing effects of the substituents on the aromatic ring.
Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature. youtube.comyoutube.comdoubtnut.comquora.com
Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group and an ortho-, para-director because its lone pair of electrons can be donated to the ring through resonance.
Halogens (-Cl, -Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of resonance effects.
In a precursor like 5-methoxybenzoic acid, the powerful activating and ortho-, para-directing effect of the methoxy group dominates. It directs incoming electrophiles to the 2- and 4- positions. The carboxyl group directs to the 3- and 5- positions. The combined effect strongly favors substitution at the 2-position, which is ortho to the methoxy group.
When halogenating a molecule that already contains multiple substituents, the regiochemical outcome can be complex, often leading to mixtures of isomers. For example, the bromination of 2-chlorobenzoic acid can produce the desired 5-bromo isomer along with the 4-bromo isomer. epo.org Specific reaction conditions, such as the use of inhibitors or specialized solvent systems like hexafluoroisopropanol (HFIP), can be employed to enhance the yield of the desired regioisomer. google.comorganic-chemistry.org
Multi-Step Convergent and Linear Synthetic Pathways
Constructing this compound often involves multi-step sequences to ensure the correct placement of each substituent.
A plausible linear synthesis begins with a readily available precursor like 5-methoxybenzoic acid. The synthesis would proceed through sequential halogenation steps.
Chlorination of 5-Methoxybenzoic Acid: The first step could be the chlorination of 5-methoxybenzoic acid. The strongly activating methoxy group directs the incoming chloro electrophile to the ortho position (C2), yielding 2-chloro-5-methoxybenzoic acid.
Bromination of 2-Chloro-5-methoxybenzoic Acid: The subsequent bromination of this intermediate presents a regiochemical challenge. The ring now has an activating ortho-, para-directing methoxy group, a deactivating meta-directing carboxyl group, and a deactivating ortho-, para-directing chloro group. The methoxy group directs to the 4- and 6- positions, while the chloro group directs to the 4- and 6- positions. The carboxyl group directs to the 3-position. The position most activated for electrophilic attack would be C4, which is para to the methoxy group. To achieve the target 3-bromo substitution, a different strategy may be required.
An alternative and more controlled route involves starting with a precursor where the substitution pattern is more easily managed. For instance, a synthetic route for a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was developed starting from dimethyl terephthalate (B1205515) and involved a sequence of nitration, hydrolysis, hydrogenation, esterification, bromination, and a final Sandmeyer reaction to introduce the chloro group. thieme-connect.comresearchgate.net
Another effective linear pathway involves the late-stage formation of the carboxylic acid. For example, 3-bromo-2-chlorobenzoic acid has been synthesized by the oxidation of 3-bromo-2-chlorotoluene using potassium permanganate (B83412) (KMnO₄). nih.gov Applying this logic, the target molecule could be synthesized from 3-bromo-2-chloro-5-methoxytoluene via oxidation. This strategy simplifies the halogenation steps, as the directing effects of a methyl group are less complex than those of a carboxyl group.
Compound Index
| Compound Name |
|---|
| This compound |
| N-Bromosuccinimide |
| 1,3-Dibromo-5,5-dimethylhydantoin |
| Chlorine |
| Thionyl chloride |
| 5-Methoxybenzoic acid |
| Benzoic acid |
| 3-bromo-2-chlorobenzoic acid |
| 3-bromo-2-chlorotoluene |
| N-chlorosuccinimide |
| 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid |
| 2-amino-5-bromo-3-methoxybenzoic acid |
| 3-bromo-5-methoxybenzoic acid |
| 2-chlorobenzoic acid |
| m-methoxybenzoic acid |
| 2-bromo-5-methoxybenzoic acid |
| dimethyl terephthalate |
| potassium permanganate |
Routes Involving Diazotization Reactions for Halogen Introduction
One of the prominent methods for introducing a halogen, such as chlorine, onto a specific position of a benzene (B151609) ring is through a diazotization reaction, often followed by a Sandmeyer reaction. This strategy is particularly useful when direct halogenation is not feasible or leads to a mixture of isomers.
The process typically begins with a precursor molecule containing an amino group (-NH₂) at the desired position for chlorination. For a compound like this compound, a suitable starting material would be a 2-amino-3-bromo-5-methoxybenzoic acid derivative. This amino compound is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in a cold, acidic solution (e.g., hydrochloric acid) to convert the amino group into a diazonium salt (-N₂⁺Cl⁻). wipo.intepo.org
This diazonium salt is generally unstable and is used immediately in the subsequent step. The Sandmeyer reaction involves treating the freshly prepared diazonium salt with a copper(I) chloride (CuCl) catalyst. thieme-connect.comresearchgate.net The copper catalyst facilitates the replacement of the diazonium group with a chlorine atom, a transformation that is otherwise difficult to achieve. thieme-connect.com The yield of this reaction is highly dependent on the stability of the diazonium salt and the reaction conditions. thieme-connect.com For related bromo-chloro-benzoic acids, this two-step process of diazotization-chlorination followed by hydrolysis of an ester group has been shown to produce the final product with few isomer impurities, high yield, and good purity, making it a viable route for production. wipo.intgoogle.com
Preparation via Carboxylic Acid Derivatives (e.g., from Methyl Benzoate)
A versatile and common approach to synthesizing complex benzoic acids involves a multi-step pathway starting from simpler, commercially available carboxylic acid derivatives like methyl benzoate (B1203000) or dimethyl terephthalate. thieme-connect.comsciencemadness.org This strategy allows for the sequential and controlled introduction of various functional groups onto the benzene ring.
A representative synthesis could start with a compound like dimethyl terephthalate. thieme-connect.com The process would involve a series of key transformations:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. thieme-connect.com
Hydrogenation: The nitro group is then reduced to an amino group (-NH₂), typically through catalytic hydrogenation. This amino group serves as a handle for the subsequent diazotization reaction as described in the previous section. thieme-connect.com
Bromination: A bromine atom is introduced onto the ring. This step must be carefully controlled to ensure bromination occurs at the desired position and to avoid the formation of di-brominated byproducts. thieme-connect.com
Diazotization and Chlorination: The amino group is converted to a chloro group via the Sandmeyer reaction.
Saponification/Hydrolysis: If the starting material was an ester (e.g., methyl benzoate), the final step is the hydrolysis of the ester group to the carboxylic acid. google.comgoogle.com
This synthetic route is advantageous for large-scale production as it begins with inexpensive starting materials and builds complexity through well-established chemical reactions. thieme-connect.com
Optimization of Reaction Conditions for Yield and Purity
Achieving a high yield and purity of the final product is paramount in chemical synthesis, requiring systematic optimization of reaction conditions. Key variables include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.
In the synthesis of related bromo-chloro-benzoic acid intermediates, the diazotization-Sandmeyer reaction has been a focal point for optimization. thieme-connect.com Research has shown that both the amount of the diazotizing agent (e.g., NaNO₂) and the reaction temperature significantly impact the outcome. For instance, in one study, it was found that using 1.3 equivalents of sodium nitrite while maintaining a temperature of 5°C resulted in the highest yield of 92%. thieme-connect.com Deviations from these optimal conditions led to lower yields. thieme-connect.com
| Entry | Equivalents of NaNO₂ | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1.1 | 0 | 85 |
| 2 | 1.3 | 0 | 88 |
| 3 | 1.1 | 5 | 89 |
| 4 | 1.3 | 5 | 92 |
| 5 | 1.5 | 5 | 90 |
| 6 | 1.3 | 10 | 86 |
Purity is another critical factor. During the bromination step, for example, there is a risk of forming di-bromo impurities, which can be difficult to separate from the desired mono-bromo product. thieme-connect.com Optimization studies have focused on the choice of brominating agent and temperature control. Using N-bromosuccinimide (NBS) as the brominating agent at a controlled temperature between 0–10°C has been shown to minimize the formation of these impurities. thieme-connect.com The careful selection of solvents and purification methods, such as recrystallization, is also essential to ensure the final product meets high purity standards. google.com
Considerations for Industrial Scale-Up Feasibility and Process Chemistry Development
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that must be addressed for a process to be feasible and economical. The primary considerations include the cost and availability of raw materials, the scalability of the reactions, process safety, efficiency (yield and purity), and waste management. thieme-connect.comgoogle.com
For the synthesis of this compound and related compounds, an industrially viable process would prioritize the use of cheap and readily available starting materials, such as dimethyl terephthalate. thieme-connect.com The synthetic route must be robust, reliable, and practical for large-scale equipment. For example, a process that avoids extreme temperatures or pressures and uses stable intermediates is highly desirable. thieme-connect.com
A successful scale-up was demonstrated for a key intermediate of SGLT2 inhibitors, which was prepared on a 70 kg/batch scale with a total yield of 24% over six steps. thieme-connect.com This demonstrates that a complex, multi-step synthesis can be made practical for industrial production through careful process development. thieme-connect.com Methods that offer high yields and purity are particularly attractive as they reduce the costs associated with purification and waste disposal. wipo.intgoogle.com Processes that are described as having "convenient operation," "low cost," and being "suitable for industrial production" are often those that have been optimized to balance these critical factors effectively. wipo.intepo.orggoogle.com
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule such as 3-Bromo-2-chloro-5-methoxybenzoic acid, ¹H and ¹³C NMR would provide critical information about the arrangement of atoms and the electronic environment of the protons and carbons in the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Signal Assignment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Note on Data: No experimental ¹H NMR data was found for this compound. However, data has been reported for the isomer 3-Bromo-5-chloro-2-methoxybenzoic acid in patent literature. google.com This data is presented below for illustrative purposes to demonstrate the type of analysis that would be performed. The substitution pattern of this isomer places the methoxy (B1213986) group at position 2, the bromine at position 3, and the chlorine at position 5, leaving aromatic protons at positions 4 and 6.
In this isomer, the two aromatic protons are expected to appear as doublets due to coupling with each other. The methoxy group protons would appear as a singlet, and the acidic proton of the carboxylic acid would also be a singlet, often broad and with a variable chemical shift.
Interactive Data Table: ¹H NMR Data for 3-Bromo-5-chloro-2-methoxybenzoic acid google.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |
| 7.86 | Doublet (d) | 1H | 3.0 | Aromatic H (H-4 or H-6) |
| 7.78 | Doublet (d) | 1H | 3.0 | Aromatic H (H-6 or H-4) |
| 3.91 | Singlet (s) | 3H | N/A | Methoxy (-OCH₃) |
Data obtained in acetone-d₆ at 300 MHz.
For the target molecule, This compound , one would expect to see two distinct signals for the two aromatic protons. The proton at position 4 would likely be a doublet, and the proton at position 6 would also be a doublet, due to meta-coupling. The methoxy group would present as a singlet, and the carboxylic acid proton would appear as a broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Carbon Connectivity
¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule and provides insights into their chemical environment (e.g., aromatic, carbonyl, aliphatic).
No experimental ¹³C NMR data is publicly available for this compound. A hypothetical analysis would predict eight distinct signals corresponding to the eight carbon atoms in the molecule:
Six aromatic carbons: Their chemical shifts would be influenced by the attached substituents (bromo, chloro, methoxy, and carboxyl groups). The carbons directly bonded to the electronegative halogen and oxygen atoms would be significantly deshielded and appear at higher chemical shifts.
One carbonyl carbon: The carboxylic acid carbon would have the highest chemical shift, typically in the range of 165-185 ppm.
One methoxy carbon: The carbon of the -OCH₃ group would appear in the aliphatic region, typically around 55-65 ppm.
Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Complex Spin Systems
For unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the two aromatic proton signals would confirm their spatial proximity and coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals of the aromatic protons and the methoxy group to their corresponding ¹³C signals.
Currently, no 2D NMR data for this compound is available in the public domain.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy Interpretation of Characteristic Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present.
No experimental FT-IR spectrum is available for this compound. However, the expected characteristic absorption bands would include:
O-H Stretch (Carboxylic Acid): A very broad band, typically in the region of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹ would indicate the presence of the carbonyl group of the carboxylic acid.
C-O Stretch: Vibrations corresponding to the C-O bonds of the carboxylic acid and the methoxy ether group would appear in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretches of the methoxy group would be observed just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching within the benzene (B151609) ring.
C-Cl and C-Br Stretches: These vibrations appear in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like C=O), Raman is often better for analyzing non-polar, symmetric bonds and aromatic rings.
No experimental Raman spectrum for this compound has been found. If available, a Raman spectrum would be particularly useful for:
Confirming the vibrations of the aromatic ring, which often give strong Raman signals.
Identifying the C-Br and C-Cl stretches, which can be more clearly resolved than in IR spectroscopy.
Analyzing skeletal vibrations of the molecule, providing a unique "fingerprint" for identification.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule, aiding in its structural confirmation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to ascertain its molecular weight and deduce its fragmentation pattern, which is crucial for structural confirmation.
The molecular ion peak ([M]⁺) for this compound would correspond to its molecular weight of approximately 265.49 g/mol . The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and its fragments, aiding in the identification of halogen-containing species.
Key fragmentation pathways for aromatic carboxylic acids typically involve the loss of the carboxyl group or parts of it. docbrown.infopharmacy180.commiamioh.edu For this compound, the following fragmentation steps are plausible:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion with an m/z corresponding to [M-17]⁺.
Loss of the carboxyl group (•COOH): This would lead to a fragment ion with an m/z corresponding to [M-45]⁺.
Decarboxylation (loss of CO₂): This would produce a fragment ion with an m/z corresponding to [M-44]⁺.
Loss of the methoxy group (•OCH₃): This would generate a fragment ion with an m/z corresponding to [M-31]⁺.
Cleavage of the halogen atoms: The loss of bromine (•Br) or chlorine (•Cl) radicals would result in fragment ions at [M-79/81]⁺ and [M-35/37]⁺, respectively.
The relative abundance of these fragment ions provides a unique fingerprint for the molecule, allowing for its unambiguous identification.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Neutral Loss |
| [M]⁺ | ~265/267/269 | - |
| [M-OH]⁺ | ~248/250/252 | •OH |
| [M-COOH]⁺ | ~220/222/224 | •COOH |
| [M-CO₂]⁺ | ~221/223/225 | CO₂ |
| [M-OCH₃]⁺ | ~234/236/238 | •OCH₃ |
| [M-Cl]⁺ | ~230/232 | •Cl |
| [M-Br]⁺ | ~186/188 | •Br |
Note: The m/z values are approximate and the isotopic distribution will result in multiple peaks for each fragment containing halogens.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary electronic transitions are typically π → π* transitions associated with the benzene ring.
The UV-Vis spectrum of a substituted benzoic acid is influenced by the nature and position of the substituents on the aromatic ring. researchgate.netresearchgate.netnih.gov The carboxylic acid group itself is a chromophore, and its conjugation with the benzene ring, along with the electronic effects of the bromine, chlorine, and methoxy substituents, will determine the absorption maxima (λ_max).
In general, substituted benzoic acids exhibit two main absorption bands in the UV region. researchgate.net The primary absorption band (often referred to as the B-band) is typically observed around 230 nm, while a secondary, less intense band (the C-band) may appear at longer wavelengths, around 270-280 nm. researchgate.net
The substituents on the benzene ring in this compound will cause shifts in these absorption bands:
Halogens (Bromo and Chloro): These are auxochromes and can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands due to the presence of non-bonding electrons that can interact with the π-system of the ring.
Methoxy group (-OCH₃): This is a strong auxochrome with lone pair electrons on the oxygen atom that can extend the conjugation of the aromatic system, typically leading to a significant bathochromic shift and an increase in absorption intensity.
Carboxyl group (-COOH): The carbonyl group within the carboxylic acid function acts as a chromophore and its conjugation with the benzene ring influences the position and intensity of the absorption bands.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Contributing Moieties |
| π → π* (Primary) | > 230 | Benzene ring, -COOH, -Cl, -Br, -OCH₃ |
| π → π* (Secondary) | ~270 - 290 | Benzene ring, -COOH |
| n → π* | Longer wavelength, low intensity | -COOH, -OCH₃ |
Note: These are estimated ranges, and the actual λ_max_ values would need to be determined experimentally.
The analysis of the UV-Vis spectrum provides valuable information about the electronic structure and the extent of conjugation within the this compound molecule, complementing the structural information obtained from mass spectrometry.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. By solving the Kohn-Sham equations, DFT methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), can accurately predict geometric parameters including bond lengths and angles. researchgate.netorientjchem.org This optimization process finds the minimum energy conformation on the potential energy surface, which is crucial for all subsequent property calculations.
For substituted benzoic acids, DFT calculations reveal how substituents like bromine, chlorine, and methoxy (B1213986) groups influence the geometry of the benzene (B151609) ring and the carboxylic acid moiety. orientjchem.org For example, steric hindrance between adjacent groups can cause out-of-plane twisting of the carboxylic group. chemrxiv.org
Table 1: Representative Optimized Geometric Parameters for a Substituted Benzoic Acid (3-methoxy-2,4,5-trifluorobenzoic acid) Calculated via DFT. Data sourced from a study on a structurally related compound to illustrate typical DFT outputs. orientjchem.org
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.393 | - |
| C2-C3 | 1.398 | - |
| C3-C4 | 1.397 | - |
| C1-C(OOH) | 1.511 | - |
| C(O)-OH | 1.355 | - |
| C=O | 1.214 | - |
| C2-C1-C6 | - | 117.69 |
| O=C-OH | - | 122.50 |
| C1-C(O)-OH | - | 113.80 |
Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energies and their Implications for Reactivity
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor in chemical reactions.
Table 2: Representative Frontier Molecular Orbital Energies and Properties for a Substituted Benzoic Acid. Illustrative data from a related compound study. researchgate.net
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.54 |
| HOMO-LUMO Gap (ΔE) | 5.31 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.54 |
| Global Hardness (η) | 2.65 |
| Electronegativity (χ) | 4.19 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Identification of Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., carbonyl oxygen).
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., the acidic hydrogen of the carboxyl group).
Green: Regions of neutral potential.
For 3-Bromo-2-chloro-5-methoxybenzoic acid, the MEP surface would likely show a strong negative potential (red) around the carbonyl oxygen and a strong positive potential (blue) around the hydroxyl proton, identifying them as the primary sites for intermolecular interactions and reactions. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, delocalization of electron density, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. orientjchem.org
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For a substituted benzoic acid, key interactions often involve the delocalization of lone pair electrons (LP) from oxygen, bromine, and chlorine atoms into antibonding orbitals (π* or σ*) of the benzene ring and the carboxyl group. This delocalization is crucial for the molecule's stability and electronic properties.
Table 3: Representative Second-Order Perturbation Energies (E(2)) from NBO Analysis for a Substituted Benzoic Acid. Illustrative data from a related compound study. orientjchem.org
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(2) O(carbonyl) | π(C-O) | 45.21 | Intramolecular Charge Transfer |
| LP(3) O(hydroxyl) | σ(C-C ring) | 5.89 | Hyperconjugation |
| π(C-C ring) | π*(C-C ring) | 20.15 | π-delocalization |
Theoretical Vibrational Spectra Prediction and Validation against Experimental Data
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies. researchgate.net However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. To correct this, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP). orientjchem.org
By comparing the scaled theoretical spectrum with an experimental one, each vibrational mode can be assigned to a specific molecular motion, such as C=O stretching, O-H bending, or C-Br stretching. This validation confirms the accuracy of the computed molecular structure and provides a complete understanding of the molecule's vibrational properties. researchgate.netscielo.org.za
Table 4: Representative Calculated vs. Experimental Vibrational Frequencies for Key Modes in a Substituted Benzoic Acid. Illustrative data from a related compound study. orientjchem.orgscielo.org.za
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H Stretch | 3560 | 3553 |
| C=O Stretch | 1735 | 1730 |
| C-O Stretch | 1290 | 1285 |
| C-Br Stretch | 680 | 675 |
| C-Cl Stretch | 750 | 748 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. nih.gov It allows for the calculation of electronic transition energies, which can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. The calculation yields the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.
For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π* transitions associated with the benzene ring and the carboxyl group. TD-DFT can predict how the various substituents shift the absorption maxima.
Table 5: Representative TD-DFT Predicted Electronic Transitions for a Substituted Benzoic Acid. Illustrative data from a related compound study. nih.gov
| Excitation Energy (eV) | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |
| 4.52 | 274 | 0.215 | HOMO → LUMO (π → π) |
| 5.10 | 243 | 0.188 | HOMO-1 → LUMO (π → π) |
| 5.65 | 219 | 0.350 | HOMO → LUMO+1 (π → π*) |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Molecules with significant charge asymmetry and electron delocalization can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β₀). researchgate.net
The magnitude of the first-order hyperpolarizability is a key measure of a molecule's NLO activity. For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (halogens, carboxyl) groups attached to the π-conjugated system suggests potential NLO activity. DFT calculations can quantify this potential and compare it to known NLO materials like urea.
Table 6: Representative Calculated Non-Linear Optical Properties for a Substituted Benzoic Acid. Illustrative data from a related compound study. researchgate.netorientjchem.org
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 115.2 |
| First Hyperpolarizability (β₀) | 785.6 |
Crystallographic Analysis and Solid State Structure
Single-Crystal X-ray Diffraction Methodologies for Absolute Structure Determination
No published data available.
Analysis of Crystal Packing Motifs and Supramolecular Interactions
No published data available.
Intermolecular Hydrogen Bonding Networks
No published data available.
π-π Stacking Interactions
No published data available.
Halogen Bonding Interactions
No published data available.
Conformational Analysis in the Solid State
No published data available.
Further research involving the synthesis of single crystals of 3-bromo-2-chloro-5-methoxybenzoic acid and subsequent analysis by X-ray crystallography would be required to elucidate the detailed information requested.
Reaction Chemistry and Derivatization Strategies of 3 Bromo 2 Chloro 5 Methoxybenzoic Acid
Role as a Key Synthetic Building Block and Intermediate in Organic Synthesis
3-Bromo-2-chloro-5-methoxybenzoic acid is a polysubstituted aromatic compound that serves as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: a carboxylic acid group and two distinct halogen substituents (bromine and chlorine) on the aromatic ring. This trifunctional nature allows for a variety of chemical transformations, enabling its use as a key intermediate in the synthesis of more complex molecules. The strategic placement of the bromo, chloro, and methoxy (B1213986) groups influences the reactivity of the aromatic ring and provides handles for sequential, regioselective modifications. This makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the development of pharmaceuticals and agrochemicals where substituted benzoic acid motifs are common.
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for derivatization, allowing for the introduction of a wide range of functional groups.
Esterification is a fundamental transformation of the carboxylic acid group in this compound. This reaction involves converting the carboxylic acid into an ester, which can serve as a protecting group or modify the compound's physicochemical properties. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, reacting the parent acid with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester. This derivatization is often a key step in multi-step synthetic sequences, as seen in the synthesis of related compounds like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, where esterification is performed as part of the pathway to a key intermediate. researchgate.net
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-bromo-2-chloro-5-methoxybenzoate |
| This compound | Ethanol (C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Ethyl 3-bromo-2-chloro-5-methoxybenzoate |
The carboxylic acid functional group can be converted into an amide via reaction with an amine. This transformation typically requires the activation of the carboxylic acid, often by converting it into a more reactive species like an acyl chloride or by using peptide coupling reagents. Standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the formation of an amide bond between this compound and a primary or secondary amine. This reaction is fundamental in medicinal chemistry for synthesizing molecules with potential biological activity.
Decarboxylation involves the removal of the carboxylic acid group, which is replaced by a hydrogen atom, to yield a substituted aryl halide. byjus.comlearncbse.in This transformation can be achieved under various conditions, sometimes involving photoredox catalysis which allows for the generation of aryl radicals from aryl carboxylic acids under mild conditions. rsc.org For this compound, decarboxylation would lead to the formation of 1-bromo-2-chloro-4-methoxybenzene. This reaction provides a strategic route to access dihalogenated benzene (B151609) derivatives that can be further functionalized through reactions targeting the halogen atoms.
Reactivity of the Halogen Substituents on the Aromatic Ring
The bromo and chloro substituents on the aromatic ring are key sites for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of bromine and chlorine (C-Br bonds are generally more reactive than C-Cl bonds in oxidative addition to palladium(0)) allows for selective or sequential functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.frlibretexts.org It is widely used to form biaryl compounds. arkat-usa.org Due to the higher reactivity of the C-Br bond, the Suzuki-Miyaura reaction can be performed selectively at the bromine position of this compound by careful selection of reaction conditions, leaving the chlorine atom available for subsequent transformations. fishersci.fr The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.orgyoutube.com
Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgbeilstein-journals.org This reaction is a valuable method for the vinylation of aryl halides. The higher reactivity of the aryl bromide over the aryl chloride would again favor initial reaction at the C-3 position.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. Similar to the other cross-coupling reactions, the bromine at C-3 is expected to react preferentially over the chlorine at C-2, allowing for the selective introduction of an alkynyl group.
| Reaction Name | Coupling Partner | General Product Type |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Biaryl or Aryl-Substituted Compound |
| Heck | Alkene (R-CH=CH₂) | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl Alkyne |
Nucleophilic Aromatic Substitution Reactions (SNAr)
Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for aryl halides, particularly those bearing electron-withdrawing groups. In the case of this compound, the aromatic ring is substituted with two halogen atoms, which can potentially act as leaving groups. The viability and regioselectivity of SNAr reactions on this substrate are influenced by the electronic effects of the substituents and the reaction conditions.
The carboxylic acid and methoxy groups are generally considered activating for electrophilic aromatic substitution. However, under the conditions of nucleophilic aromatic substitution, their electronic influence is more nuanced. The carboxylic acid group, especially in its deprotonated carboxylate form, is electron-donating and would typically disfavor nucleophilic attack. Conversely, the inductive effects of the halogen substituents contribute to the electrophilicity of the aromatic ring.
For a typical SNAr reaction to proceed via the addition-elimination mechanism, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for the stabilization of the intermediate Meisenheimer complex. In this compound, the substituents are not strongly electron-withdrawing in the classical sense for SNAr activation (like a nitro group).
Despite the lack of strong classical activating groups, SNAr-type reactions can be induced under specific conditions. For instance, the displacement of a halide by a nucleophile can be achieved. A notable example is the reaction with hydrazine (B178648). While the direct reaction on the free benzoic acid is not commonly reported, the corresponding ester, methyl 2-bromo-4,5-dimethoxybenzoate, reacts with hydrazine hydrate (B1144303) to yield 2-bromo-4,5-dimethoxybenzoic acid hydrazide. nih.gov This particular reaction is a nucleophilic acyl substitution at the ester group rather than a substitution on the aromatic ring.
The synthesis of related amino derivatives, such as 2-amino-3-bromo-5-methoxybenzoic acid, has been documented, although the specific starting material and reaction pathway are not always detailed as a direct SNAr displacement on this compound. researchgate.net The direct substitution of the chloro or bromo group by ammonia (B1221849) or other nitrogen nucleophiles on this specific substrate to form the corresponding aniline (B41778) derivative would represent a key SNAr transformation. Generally, in such dihalogenated systems, the chlorine atom, being more electronegative, can sometimes be a better leaving group in SNAr reactions than bromine, contrary to the trend in S_N_1 and S_N_2 reactions. However, the relative reactivity is highly dependent on the specific reaction conditions and the nature of the nucleophile.
Directed C-H Functionalization Strategies Guided by Directing Groups
Transition-metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex organic molecules by allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. In this context, directing groups play a pivotal role in controlling the regioselectivity of the reaction. The carboxylic acid functionality present in this compound is a well-established directing group for ortho-C-H functionalization. nih.govsemanticscholar.orgresearchgate.net
The general mechanism involves the coordination of the carboxylate group to a transition metal catalyst, typically palladium or rhodium, forming a cyclometalated intermediate. researchgate.net This intermediate then facilitates the activation of a C-H bond at the ortho position. For this compound, the two potential ortho positions for C-H functionalization are C-4 and C-6.
The regioselectivity of the C-H activation is influenced by the electronic and steric environment of the ortho C-H bonds. The presence of the methoxy group at C-5 can influence the reactivity of the adjacent C-4 and C-6 positions. Studies on related methoxy-substituted benzoic acids have shown that methoxy groups can exert both steric hindrance and coordinating effects, the latter through weak non-covalent interactions with the catalyst's ligands, which can affect the regiochemical outcome. mdpi.com
While specific examples of directed C-H functionalization on this compound are not extensively documented in readily available literature, the principles of carboxylate-directed C-H activation provide a clear framework for predicting its reactivity. For instance, palladium-catalyzed ortho-alkylation or arylation would be expected to occur at either the C-4 or C-6 position, depending on the specific catalyst system and reaction partners. researchgate.net Similarly, rhodium-catalyzed reactions, such as carboxylation with CO2 or thiolation, which are known for other benzoic acids, could potentially be applied to this substrate. researchgate.netrsc.org
The table below summarizes the key aspects of directed C-H functionalization strategies applicable to benzoic acids.
| Catalyst System | Type of Functionalization | Expected Position of Functionalization | Reference |
| Palladium (e.g., Pd(OAc)₂) | Arylation, Alkylation, Acetoxylation | Ortho (C-4 or C-6) | researchgate.netnih.gov |
| Rhodium (e.g., [Rh(cod)Cl]₂) | Carboxylation, Thiolation, Alkenylation | Ortho (C-4 or C-6) | researchgate.netrsc.org |
| Iridium (e.g., [Cp*IrCl₂]₂) | H/D Exchange, Annulation | Ortho (C-4 or C-6) | acs.org |
| Cobalt (e.g., Co(hfacac)₂) | Alkenylation, Alkylation | Ortho (C-4 or C-6) | nih.gov |
Functionalization of the Methoxy Group
The methoxy group (-OCH₃) at the C-5 position of this compound is another key site for chemical modification. The primary transformations involving this group are its cleavage to a hydroxyl group or its conversion into other ether derivatives.
Demethylation Strategies for Hydroxyl Group Generation
The conversion of the methoxy group to a hydroxyl group is a common and important transformation in organic synthesis, as it can unmask a phenolic functionality that can be used for further reactions or is a key feature in a target molecule. This demethylation can be achieved using various reagents.
Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are classical reagents for cleaving aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an S_N_2 fashion.
Lewis acids are also widely employed for ether cleavage. Boron trihalides, particularly boron tribromide (BBr₃), are highly effective reagents for the demethylation of aryl methyl ethers, often under mild conditions. Other Lewis acids like aluminum chloride (AlCl₃) can also be used.
Nucleophilic reagents can also effect demethylation. Strong nucleophiles, such as thiolates (e.g., sodium thiophenoxide) or lithium diphenylphosphide (LiPPh₂), can cleave methyl ethers through a nucleophilic attack on the methyl carbon.
The choice of demethylation agent for this compound would need to consider the potential for side reactions involving the other functional groups, such as the carboxylic acid and the halo substituents.
The table below presents a summary of common demethylation strategies.
| Reagent | Type | Typical Conditions |
| Hydrobromic Acid (HBr) | Protic Acid | Acetic acid, reflux |
| Boron Tribromide (BBr₃) | Lewis Acid | Dichloromethane, low temperature to room temperature |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Inert solvent, heating |
| Sodium Thiophenoxide (NaSPh) | Nucleophile | High-boiling solvent (e.g., DMF), heating |
| Lithium Diphenylphosphide (LiPPh₂) | Nucleophile | THF, room temperature |
Transformations to Other Ether Derivatives
While less common than demethylation, the methoxy group can potentially be transformed into other ether derivatives. This would typically be a two-step process involving initial demethylation to the corresponding phenol (B47542) (3-bromo-2-chloro-5-hydroxybenzoic acid), followed by alkylation of the resulting hydroxyl group.
The alkylation of the phenol can be achieved using the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base (e.g., sodium hydride, potassium carbonate), is reacted with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide). This would result in the formation of a new ether linkage at the C-5 position.
Strategies for Chiral Derivatization and Resolution of Enantiomers
This compound itself is an achiral molecule. However, it can be used as a starting material in the synthesis of chiral molecules. Chiral derivatization can be achieved by introducing a chiral center through a chemical reaction or by resolving a racemic mixture of a chiral derivative.
For instance, if a reaction involving this benzoic acid leads to the formation of a chiral product, such as a derivative with a stereocenter in a side chain, the resulting enantiomers would need to be separated. Classical resolution techniques can be employed, which involve reacting the racemic carboxylic acid with a chiral resolving agent (a chiral amine, for example) to form a pair of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.
Alternatively, chiral chromatography, using a chiral stationary phase, can be used to separate the enantiomers of a chiral derivative of this compound.
A key example of a reaction where chirality is introduced is the formation of hydrazides. For instance, the reaction of an activated form of the benzoic acid (like the acid chloride or an ester) with a chiral hydrazine could lead to a chiral hydrazide derivative. A related, albeit different, example is the synthesis of 2-bromo-4,5-dimethoxybenzoic acid hydrazide from the corresponding ester and hydrazine hydrate, which yields an achiral product but illustrates the formation of a hydrazide linkage. nih.gov If a chiral hydrazine were used in such a reaction, a chiral product would be obtained.
Formation of Complex Polycyclic and Heterocyclic Architectures
The multiple functional groups and substitution pattern of this compound make it a valuable precursor for the synthesis of more complex polycyclic and heterocyclic structures. The combination of the carboxylic acid, the halogens, and the methoxy group allows for a variety of cyclization strategies.
Intramolecular reactions can be designed to form new rings. For example, the carboxylic acid group can be used as a handle for the introduction of a side chain, which can then undergo a cyclization reaction with another part of the molecule.
The halogen atoms are particularly useful for forming new C-C or C-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction at either the bromo or chloro position could introduce a substituent that subsequently participates in a cyclization. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective, sequential functionalization.
Furthermore, directed C-H functionalization, as discussed in section 6.3.3, can be coupled with an intramolecular reaction to build fused ring systems. For example, an ortho-alkenylation followed by an intramolecular Heck reaction could lead to the formation of a new six-membered ring.
The synthesis of heterocyclic compounds is also a prominent application. For example, the carboxylic acid can be converted to an amide, which can then be a precursor for the synthesis of nitrogen-containing heterocycles. The reaction of the benzoic acid with hydrazine to form a hydrazide is a step towards the synthesis of certain heterocyclic systems.
While specific, complex polycyclic or heterocyclic syntheses starting directly from this compound are not abundantly detailed in the surveyed literature, its structure is analogous to intermediates used in the synthesis of various bioactive molecules, suggesting its potential as a building block in such endeavors.
Applications in Advanced Chemical Synthesis and Materials Science Research
Precursor in the Synthesis of Specialty Organic Chemicals and Reagents
There is a lack of specific, documented instances in peer-reviewed literature or patents where 3-Bromo-2-chloro-5-methoxybenzoic acid is used as a direct precursor for the synthesis of specialty organic chemicals or reagents. While its isomers like 5-bromo-2-chlorobenzoic acid are critical intermediates for SGLT2 inhibitors used in diabetes treatment, and 2-bromo-5-methoxybenzoic acid is a known precursor for bioactive compounds, the specific synthetic utility of this compound remains largely unexplored in public research.
Role in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Complexes
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Carboxylic acids are common ligands for this purpose. Although the structure of this compound makes it a theoretically viable candidate as a linker molecule for creating novel MOFs with potentially unique properties, there are no specific studies available that describe its use in the synthesis of such frameworks or coordination complexes.
Contribution to the Synthesis of Diverse Biologically Relevant Molecular Scaffolds for Research
The synthesis of novel molecular scaffolds is crucial for drug discovery and chemical biology. Halogenated and methoxylated benzoic acids are frequently employed to build these scaffolds.
Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Synthesis
A review of scientific and patent literature does not yield specific examples of this compound being utilized as a precursor for advanced pharmaceutical intermediates or in the development of lead compounds. The focus in pharmaceutical synthesis has been on other isomers, whose substitution patterns are evidently more aligned with the target bioactive molecules studied to date.
Exploration of Enzyme-Compound Interactions and Mechanistic Enzymatic Studies
Molecules derived from substituted benzoic acids can be used as probes or inhibitors to study enzyme function. However, there is no available research that specifically employs derivatives of this compound for investigating enzyme-compound interactions or for conducting mechanistic enzymatic studies.
Development of Novel Synthetic Methodologies Utilizing the Compound as a Model Substrate
Organic chemists often use polysubstituted aromatic compounds to test the scope and limitations of new synthetic reactions. The diverse functional groups on this compound would make it an interesting substrate to probe the selectivity and efficiency of novel catalytic or synthetic methods. At present, no published methodologies have listed this specific compound as a model substrate in their studies.
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of 3-bromo-2-chloro-5-methoxybenzoic acid while managing competing substituent reactivities?
- Methodological Answer : The synthesis must account for the electron-withdrawing effects of bromo and chloro substituents, which influence regioselectivity. Start with a benzoic acid scaffold and employ sequential halogenation under controlled conditions. For example, introduce methoxy groups first to direct electrophilic substitution, followed by bromination and chlorination using agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use recrystallization with polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences. For complex mixtures, employ high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid). Verify purity via melting point analysis and HPLC retention time comparison against standards .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1680 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to assign aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR) and confirm substitution patterns via coupling constants.
- Mass Spectrometry : Confirm molecular weight (MW = 265.46 g/mol) using electrospray ionization (ESI-MS) and observe isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Questions
Q. How can researchers design regioselective coupling reactions to synthesize derivatives of this compound?
- Methodological Answer : Leverage the bromo substituent for cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands tailored to enhance selectivity. For example, Sonogashira coupling with terminal alkynes under inert atmospheres can yield alkynylated derivatives. Optimize reaction parameters (temperature, solvent, base) to suppress dehalogenation side reactions .
Q. How should contradictions between crystallographic data and spectroscopic results be resolved for this compound?
- Methodological Answer : If NMR suggests a planar structure but X-ray diffraction (XRD) reveals non-coplanar substituents, reconcile the discrepancy by analyzing dynamic effects. Use SHELXL for crystallographic refinement to confirm torsional angles and hydrogen bonding. Compare solution-phase (NMR) and solid-state (XRD) data to assess conformational flexibility. Density functional theory (DFT) calculations can model equilibrium geometries .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during derivatization to control stereochemistry. Use chiral stationary phases in preparative HPLC for enantiomer separation. Validate enantiopurity via circular dichroism (CD) spectroscopy or chiral shift reagents in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
